2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidin core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:
- 1-Ethyl substituent: Enhances lipophilicity and metabolic stability .
- 3-Methyl and 7-oxo moieties: Stabilize the core structure and influence hydrogen-bonding interactions .
- Sulfanyl-linked acetamide: The thioether bridge connects the core to an N-(3-methylphenyl)acetamide group, which may modulate solubility and receptor engagement .
The compound’s IUPAC name is systematically validated across multilingual nomenclature systems, confirming its stereochemical and substituent precision .
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-8-10-18(25)11-9-17)33-14-20(31)26-19-7-5-6-15(2)12-19/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLHYOKRNCBDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the thioacetamide moiety: This step involves the reaction of the intermediate compound with thioacetamide derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Pyrazolo-Pyrimidine Derivatives
*Estimated based on IUPAC formula.
Key Observations :
- Substituent Impact : The 4-fluorobenzyl group in the target compound contrasts with chromen-4-one () and cyclopropyl (), affecting electronic profiles and steric bulk.
- Solubility : The DMSO-solvated compound () highlights formulation strategies distinct from the target compound’s thioether-acetamide linkage .
Table 2: Heterocyclic Analogues with Acetamide Moieties
Key Observations :
- Acetamide Role : While all compounds feature acetamide, its positioning (e.g., indole-7-yl in vs. pyrazolo-pyrimidin-5-yl in the target compound) influences target selectivity .
Biological Activity
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide represents a class of pyrazolo[4,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article aims to detail the biological activity of this compound based on available literature and research findings.
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit a range of biological activities primarily through inhibition of key enzymes involved in cellular processes. These include:
- Kinase Inhibition: Many derivatives in this class have shown to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. For instance, compounds similar to the target compound have demonstrated significant inhibition against Aurora-A kinase and other protein kinases .
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:
-
Cell Line Studies:
- A derivative with a similar structure exhibited significant cytotoxicity against various cancer cell lines including HCT116 (IC50 = 0.39 ± 0.06 µM) and MCF-7 (IC50 = 0.46 ± 0.04 µM) .
- Another study indicated that specific analogs showed promising results with IC50 values as low as 0.01 µM against MCF7 cells .
- Mechanistic Insights:
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[4,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines: Compounds in this category have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in inflammatory diseases.
Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 0.39 ± 0.06 | |
| Anticancer | MCF-7 | 0.46 ± 0.04 | |
| Anticancer | MCF7 | 0.01 | |
| Anti-inflammatory | In vitro model | N/A |
Case Study 1: Aurora-A Kinase Inhibition
A recent study explored the inhibition of Aurora-A kinase by a pyrazolo[4,3-d]pyrimidine derivative structurally related to the target compound. The results showed a significant reduction in kinase activity with an IC50 value of approximately 0.16 ± 0.03 µM, correlating with reduced cell viability in cancer cell lines.
Case Study 2: Cytotoxicity Profile
Another study assessed the cytotoxicity profile across multiple cancer cell lines using a series of pyrazolo[4,3-d]pyrimidine analogs. The findings indicated that structural modifications significantly impacted potency, emphasizing the importance of specific substituents on the pyrazole ring for enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
